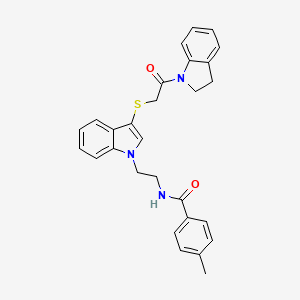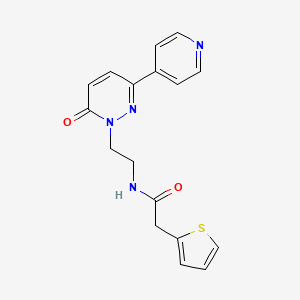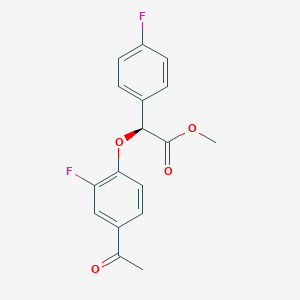![molecular formula C19H23N3O4S B2414247 3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide CAS No. 2034244-10-3](/img/structure/B2414247.png)
3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The methoxyphenyl group suggests the compound might have aromatic properties, and the presence of a 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl group indicates it might have heterocyclic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the methoxyphenyl group and the 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl group. These groups could potentially be formed through reactions such as Friedel-Crafts alkylation or nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzene ring in the methoxyphenyl group suggests the compound might have a planar region. The 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl group, on the other hand, contains several heteroatoms which could introduce complexity to the molecule’s 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the methoxy group (-OCH3) is a common leaving group in nucleophilic substitution reactions, while the thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups could make it soluble in polar solvents, while the presence of a benzene ring could make it soluble in non-polar solvents .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide, also known as 3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide.
Photothermal Therapy
Photothermal therapy (PTT): is a minimally invasive treatment that uses light to generate heat to destroy cancer cells. The compound’s ability to absorb near-infrared (NIR) light and convert it into heat makes it a promising candidate for PTT. Research has shown that compounds with similar structures can achieve high photothermal conversion efficiencies, making them effective in targeting and killing cancer cells .
Organic Electronics
Organic electronics: involve the use of organic materials to create electronic devices. This compound’s unique electronic properties, such as its ability to facilitate charge transfer, make it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its structural features allow for efficient charge transport and light emission, which are critical for the performance of these devices .
Fluorescent Probes
Fluorescent probes: are essential tools in biological imaging and diagnostics. The compound’s strong fluorescence properties can be harnessed to develop probes that can detect specific biomolecules or cellular structures. This application is particularly valuable in medical diagnostics, where precise and sensitive detection of disease markers is crucial .
Antimicrobial Agents
Antimicrobial agents: are substances that kill or inhibit the growth of microorganisms. The compound’s structure suggests potential antimicrobial activity, which can be explored for developing new antibiotics or disinfectants. Research into similar compounds has shown promising results in combating bacterial and fungal infections .
Catalysis
Catalysis: involves the acceleration of chemical reactions using a catalyst. The compound’s unique chemical structure can be utilized to develop catalysts for various chemical reactions, including organic synthesis and industrial processes. Its ability to facilitate specific reactions can lead to more efficient and sustainable chemical production .
Drug Delivery Systems
Drug delivery systems: are designed to deliver therapeutic agents to specific sites in the body. The compound’s biocompatibility and ability to form stable complexes with drugs make it a potential candidate for developing advanced drug delivery systems. These systems can improve the efficacy and reduce the side effects of drugs by targeting them to specific tissues or cells .
Photocatalysis
Photocatalysis: is a process where light energy is used to accelerate a chemical reaction. The compound’s ability to absorb light and generate reactive species can be exploited in photocatalytic applications, such as water splitting, pollutant degradation, and organic synthesis. This application is particularly relevant for developing sustainable energy solutions and environmental remediation technologies .
Sensor Development
Sensor development: involves creating devices that can detect and measure specific substances. The compound’s sensitivity to environmental changes and its ability to interact with various analytes make it suitable for developing sensors for detecting gases, chemicals, or biological molecules. These sensors can be used in environmental monitoring, industrial processes, and healthcare diagnostics .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13-11-17-18(22(3)27(24,25)21(17)2)12-16(13)20-19(23)10-7-14-5-8-15(26-4)9-6-14/h5-6,8-9,11-12H,7,10H2,1-4H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBBSNNKENWKIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CCC3=CC=C(C=C3)OC)N(S(=O)(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(Dimethylamino)-N-[2-(2-hydroxyphenyl)ethyl]-N-methylbut-2-enamide](/img/structure/B2414165.png)
![1-methyl-5-[(2,3,3a,7a-tetrahydro-1H-inden-1-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2414166.png)
![2-chloro-6-methyl-N-[4-(4-methylpiperidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2414168.png)

![N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2414175.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2414177.png)
![methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2414178.png)
![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B2414181.png)


![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)

